molecular formula C12H16BrN3O B8122542 1-(6-Azidohexyloxy)-2-bromobenzene

1-(6-Azidohexyloxy)-2-bromobenzene

Cat. No.: B8122542
M. Wt: 298.18 g/mol
InChI Key: ZYICABFYSISHHT-UHFFFAOYSA-N
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Description

1-(6-Azidohexyloxy)-2-bromobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexyloxy chain, which is further connected to a bromobenzene ring

Preparation Methods

The synthesis of 1-(6-Azidohexyloxy)-2-bromobenzene typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(6-Azidohexyloxy)-2-bromobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄).

Mechanism of Action

The mechanism of action of 1-(6-Azidohexyloxy)-2-bromobenzene primarily involves its reactivity through the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper ions. This reaction is highly specific and efficient, making it valuable for constructing complex molecular architectures .

Comparison with Similar Compounds

1-(6-Azidohexyloxy)-2-bromobenzene can be compared with other azido-containing compounds such as:

The uniqueness of this compound lies in its single azido group, which provides controlled reactivity and versatility in various synthetic applications.

Properties

IUPAC Name

1-(6-azidohexoxy)-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c13-11-7-3-4-8-12(11)17-10-6-2-1-5-9-15-16-14/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYICABFYSISHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCN=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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